
1,4-Benzodioxan, 7-(p-methoxybenzoyl)-2-(morpholinomethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxan, 7-(p-methoxybenzoyl)-2-(morpholinomethyl)-, hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MBMMH hydrochloride and is a derivative of the benzodioxane family. The purpose of
Mechanism of Action
The mechanism of action of MBMMH hydrochloride is not fully understood. However, studies have shown that this compound acts as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a wide range of effects on neuronal function.
Biochemical and Physiological Effects
MBMMH hydrochloride has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. MBMMH hydrochloride has also been shown to have neuroprotective effects, particularly in the context of ischemic injury.
Advantages and Limitations for Lab Experiments
MBMMH hydrochloride has several advantages for use in lab experiments. This compound is highly potent and has a wide range of biological activities, making it a useful tool for studying various biological processes. However, MBMMH hydrochloride also has several limitations. This compound is highly toxic and must be handled with care. Additionally, the mechanism of action of MBMMH hydrochloride is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on MBMMH hydrochloride. One potential area of research is the development of new synthetic methods for this compound, which could lead to the production of more potent and selective derivatives. Additionally, further research is needed to fully understand the mechanism of action of MBMMH hydrochloride and its potential applications in the treatment of various diseases. Finally, the use of MBMMH hydrochloride as a tool in neuroscience research is an area that warrants further investigation, particularly in the context of synaptic transmission and neurotransmitter release.
Synthesis Methods
The synthesis of MBMMH hydrochloride involves the reaction of 2-(morpholinomethyl)-1,4-benzodioxane with p-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the pure compound. This synthesis method has been widely used in the production of MBMMH hydrochloride for scientific research purposes.
Scientific Research Applications
MBMMH hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. MBMMH hydrochloride has also been studied for its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter release and synaptic transmission.
properties
CAS RN |
100323-45-3 |
|---|---|
Product Name |
1,4-Benzodioxan, 7-(p-methoxybenzoyl)-2-(morpholinomethyl)-, hydrochloride |
Molecular Formula |
C21H24ClNO5 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[3-(morpholin-4-ium-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]methanone;chloride |
InChI |
InChI=1S/C21H23NO5.ClH/c1-24-17-5-2-15(3-6-17)21(23)16-4-7-19-20(12-16)27-18(14-26-19)13-22-8-10-25-11-9-22;/h2-7,12,18H,8-11,13-14H2,1H3;1H |
InChI Key |
BTJXBTQDLNKKHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCC(O3)C[NH+]4CCOCC4.[Cl-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCC(O3)C[NH+]4CCOCC4.[Cl-] |
synonyms |
1,4-Benzodioxan, 7-(p-methoxybenzoyl)-2-(morpholinomethyl)-, hydrochlo ride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



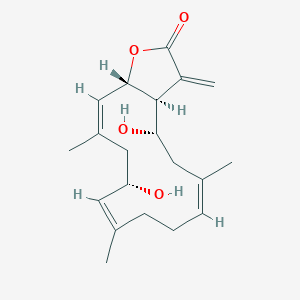
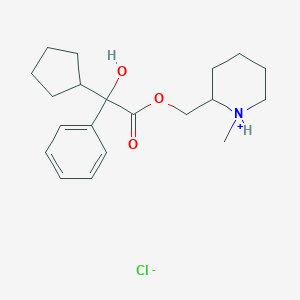
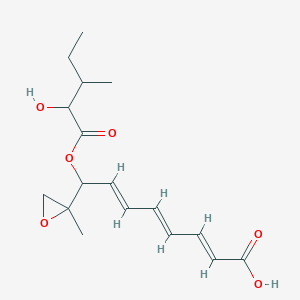
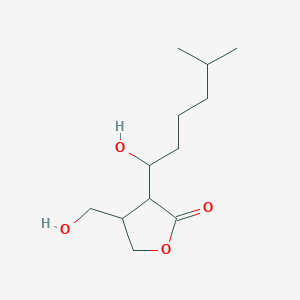
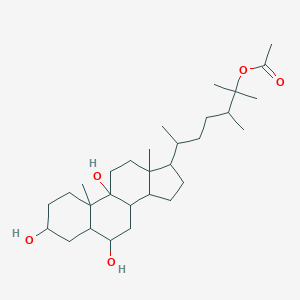
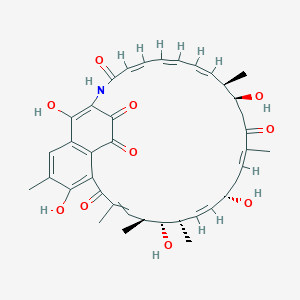
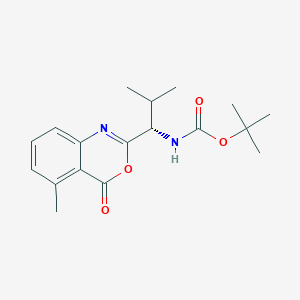

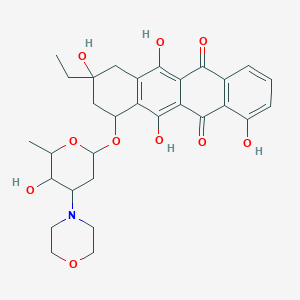
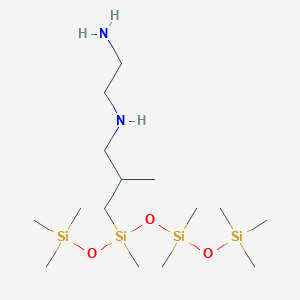
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
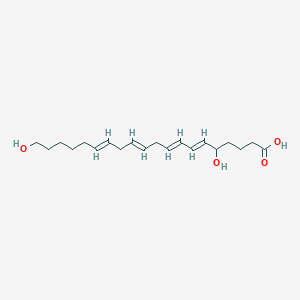
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
